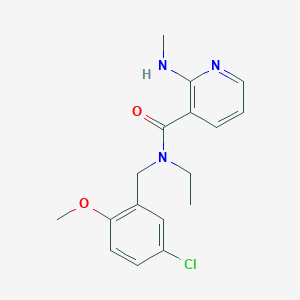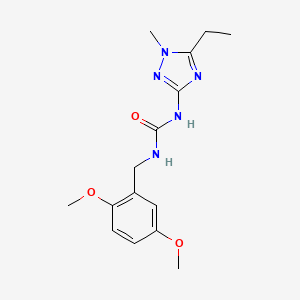![molecular formula C16H23N3O3 B5904031 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B5904031.png)
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide, also known as DPI, is a chemical compound that has been extensively researched for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.
作用機序
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide exerts its effects by inhibiting protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. PKC is involved in the activation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. By inhibiting PKC, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide can modulate these signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to inhibit cell growth and induce apoptosis. Inflammatory cells, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In neuronal cells, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to have neuroprotective effects by inhibiting oxidative stress and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide in lab experiments is its potency as a PKC inhibitor. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to be more potent than other PKC inhibitors such as staurosporine and calphostin C. Additionally, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to be selective for PKC, with minimal off-target effects. However, one of the limitations of using 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide in lab experiments is its solubility. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide is insoluble in water and requires the use of organic solvents such as DMSO or ethanol.
将来の方向性
There are several potential future directions for the research on 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide. One potential direction is the development of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide analogs with improved solubility and potency. Another potential direction is the investigation of the effects of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide on other signaling pathways, such as the PI3K/Akt pathway. Additionally, the potential use of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide in combination with other chemotherapeutic agents for the treatment of cancer warrants further investigation. Finally, the potential use of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease requires further research.
合成法
The synthesis of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with 2-imino-2-oxoethyl-1-aziridinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-aspartic anhydride to obtain 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-4-5-12(2)14(10-11)22-13(3)15(20)17-6-8-19-9-7-18-16(19)21/h4-5,10,13H,6-9H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXIJHYXFWBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)
![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5903959.png)
![5-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B5903965.png)

![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![5-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5903980.png)
![N-methyl-2-({[2-(propylthio)pyrimidin-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B5903983.png)
![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![3-azocan-1-yl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5904000.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(propionylamino)benzamide](/img/structure/B5904004.png)
![2-(2-sec-butylphenoxy)-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylacetamide](/img/structure/B5904011.png)
![1-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5904023.png)
